Copper (II) fluoride,hydrous
Description
Significance in Advanced Inorganic Chemistry and Materials Science
The significance of hydrous copper (II) fluoride (B91410) stems from its distinct chemical characteristics and its role as a precursor and catalyst. In advanced inorganic chemistry, the study of its crystal structure provides valuable insights into coordination chemistry and the Jahn-Teller effect observed in copper (II) compounds. wikipedia.org The distorted octahedral coordination of the copper ion, with two water molecules and four fluoride ions, presents a compelling case for understanding ligand field theory and its influence on molecular geometry. aip.orgaip.org
In materials science, hydrous copper (II) fluoride is investigated for its potential in various applications. It serves as a starting material for the synthesis of anhydrous copper (II) fluoride and other copper-containing compounds. acs.orgchemimpex.com Its thermal decomposition behavior is a key area of study, as it dictates the formation of different products at various temperatures. acs.orgosti.gov Furthermore, its catalytic properties are being explored, particularly in the synthesis of fluorinated aromatic hydrocarbons, which are crucial intermediates in the pharmaceutical and agrochemical industries. wikipedia.orgchemimpex.com The compound's role in the development of high-energy-density cathode materials for lithium batteries is also a significant area of research. umd.edudtic.milresearchgate.net
Historical Context and Evolution of Research on Copper (II) Fluoride Hydrates
The study of copper (II) fluoride and its hydrates has a long history, with early investigations dating back to the 19th century with Berzelius's work. acs.org Initial research focused on the basic synthesis and characterization of these compounds. A significant leap in understanding came with detailed structural analysis using single-crystal X-ray diffraction, which elucidated the precise arrangement of atoms in copper (II) fluoride dihydrate. aip.orgaip.org This work revealed a monoclinic crystal system with a highly distorted octahedral geometry around the copper atom, a finding that has been fundamental to subsequent research. aip.orgaip.org
Further studies in the mid-20th century delved into the thermal decomposition of copper (II) fluoride dihydrate, identifying the intermediate and final products formed upon heating. acs.orgosti.govosti.gov These investigations, employing techniques like differential thermal analysis and X-ray diffraction, provided a clearer picture of the compound's thermal stability and reaction pathways. acs.orgosti.gov The preparation of high-purity copper (II) fluoride dihydrate for specific applications, such as a carrier in emission spectroscopy, also became a focus of research, highlighting the importance of controlling impurities for advanced uses. optica.org
Current Research Landscape and Emerging Trends
The current research on hydrous copper (II) fluoride is vibrant and expanding into new frontiers. A major trend is its application in energy storage, specifically as a cathode material in lithium-ion batteries. umd.edudtic.milresearchgate.net Researchers are exploring ways to overcome the challenges of its poor electrochemical reversibility and copper dissolution to unlock its high theoretical energy density. umd.eduresearchgate.net Nanocomposites of copper (II) fluoride with conductive matrices are being developed to enhance its performance. dtic.mil
Another emerging area is the synthesis of novel copper fluoride-based materials with unique structures and properties. For instance, new series of copper (II) and rare earth fluorides have been prepared and structurally characterized, opening up possibilities for new magnetic or optical materials. rsc.org The synthesis of copper (II) fluoride nanoparticles and their potential applications are also being actively investigated. acs.org Furthermore, there is ongoing interest in its catalytic applications, with a focus on developing more environmentally friendly processes for producing fluorinated organic compounds. wikipedia.orgchemimpex.com The study of the hydration of the copper (II) ion itself continues to be a topic of interest, with computational studies providing deeper insights into its coordination in aqueous solutions. researchgate.net
Detailed Research Findings
Crystal Structure and Properties
The crystal structure of copper (II) fluoride dihydrate has been extensively studied. It crystallizes in the monoclinic space group I2/m. aip.orgaip.org The copper (II) ion is coordinated to two fluorine atoms and two oxygen atoms from water molecules in a square-planar arrangement, with two additional fluorine atoms at a greater distance, completing a distorted octahedron. aip.orgaip.org This distortion is a classic example of the Jahn-Teller effect. wikipedia.org
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | I2/m |
| a (Å) | 6.416 (±0.005) |
| b (Å) | 7.397 (±0.005) |
| c (Å) | 3.301 (±0.005) |
| β (°) | 99.6 (±0.1) |
| Formula Units per Cell (Z) | 2 |
| Data from single-crystal X-ray diffraction studies. aip.orgaip.org |
The interatomic distances within the coordination sphere of the copper ion have been precisely measured.
| Bond | Distance (Å) |
| Cu-F | 1.89 |
| Cu-O (H₂O) | 1.93 |
| Cu-F (long) | 2.47 |
| Interatomic distances in the distorted octahedron around the Cu(II) ion. aip.orgaip.org |
Thermal Decomposition
The thermal decomposition of copper (II) fluoride dihydrate occurs in a two-stage process. acs.orgosti.gov
| Temperature (°C) | Decomposition Product |
| 132 | CuOHF·CuF₂ |
| 420 | CuO + CuF₂ |
| Results from differential thermal analysis, X-ray diffraction, and chemical analysis. acs.orgosti.gov |
Structure
2D Structure
Properties
Molecular Formula |
CuF2H4O2 |
|---|---|
Molecular Weight |
137.57 g/mol |
IUPAC Name |
difluorocopper;dihydrate |
InChI |
InChI=1S/Cu.2FH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |
InChI Key |
CTRICEWDSISGPV-UHFFFAOYSA-L |
Canonical SMILES |
O.O.F[Cu]F |
Origin of Product |
United States |
Synthesis and Preparative Methodologies for Hydrous Copper Ii Fluoride
Conventional Synthetic Approaches
Conventional methods for synthesizing hydrous copper (II) fluoride (B91410) are typically performed in solution and rely on the reaction between a copper precursor and a fluoride source. These methods are well-established and suitable for producing significant quantities of the compound.
Solution-Based Precipitation Methods
Precipitation from an aqueous solution is a common and straightforward method for obtaining hydrous copper (II) fluoride. This technique involves the reaction of a soluble copper salt with a fluoride source, leading to the formation of the less soluble copper (II) fluoride hydrate (B1144303), which then precipitates out of the solution.
One established method involves the reaction of basic copper (II) carbonate with an excess of 40% hydrofluoric acid. The carbonate is added to the acid, and the resulting precipitate of copper (II) fluoride hydrate is then filtered, washed, and dried. Similarly, copper (II) hydroxide (B78521) can be used as the copper precursor. In hot water, copper (II) fluoride dihydrate can hydrolyze, forming a precipitate of copper(II) hydroxyfluoride (Cu(OH)F). guidechem.com
The general principle of these reactions is the provision of Cu²⁺ and F⁻ ions in a solvent where the resulting copper (II) fluoride hydrate has limited solubility. Water is a common solvent for these precipitation reactions.
Reactions of Copper Precursors with Fluoride Sources
A variety of copper precursors and fluoride sources can be utilized to synthesize hydrous copper (II) fluoride. The selection of reactants can affect the reaction conditions and the purity of the product.
Commonly used copper precursors include copper (II) oxide and copper (II) carbonate. guidechem.com These are often reacted with hydrofluoric acid, which serves as the fluoride source. For instance, dissolving copper oxide in an excess of 40% hydrofluoric acid can lead to the formation of a higher hydrate, CuF₂·5H₂O·5HF, which can then be heated to yield the desired product. guidechem.com Another approach involves the reaction of copper (II) chloride with potassium fluoride. acs.org
The reaction of anhydrous copper (II) chloride with fluorine gas or ClF₃ at elevated temperatures (400°C) primarily yields the anhydrous form, which can subsequently be hydrated. guidechem.com While copper (II) fluoride is only slightly soluble in water, it does dissolve in acids like hydrochloric acid, hydrofluoric acid, and nitric acid. guidechem.com
Table 1: Conventional Synthesis Reaction Examples
| Copper Precursor | Fluoride Source | Reaction Description |
|---|---|---|
| Basic Copper (II) Carbonate | Hydrofluoric Acid | The carbonate is added to excess hydrofluoric acid, leading to the precipitation of the hydrate. |
| Copper (II) Oxide | Hydrofluoric Acid | Dissolving the oxide in excess hydrofluoric acid forms a hydrated complex that can be further processed. guidechem.com |
| Copper (II) Chloride | Potassium Fluoride | A metathesis reaction in solution where the less soluble copper fluoride precipitates. acs.org |
Advanced Synthetic Techniques
To achieve greater control over particle size, morphology, and purity, advanced synthetic methods such as hydrothermal, solvothermal, and green chemistry approaches are being explored for the production of hydrous copper (II) fluoride.
Hydrothermal and Solvothermal Synthesis of Hydrated Phases
Hydrothermal and solvothermal methods involve carrying out a chemical reaction in a closed vessel (an autoclave) using water or an organic solvent, respectively, at temperatures above its boiling point. These techniques can produce crystalline materials with well-defined characteristics.
While much of the research in this area has focused on anhydrous copper (II) fluoride nanoparticles, these methods are relevant to the synthesis of hydrated phases. For example, anhydrous nanoscopic CuF₂ can be synthesized under solvothermal conditions at 150°C using copper alkoxides, excess HF, and THF as a solvent. wikipedia.org Due to its highly hygroscopic nature, the resulting anhydrous CuF₂ readily forms hydrated phases, such as CuF₂·2H₂O, upon exposure to moist air. wikipedia.org This demonstrates a two-step pathway to obtaining the hydrated form with nanoscale dimensions.
Hydrothermal methods have been successfully employed for the synthesis of other hydrated compounds, such as nickel molybdate (B1676688) hydrate, indicating the potential of this technique for the direct synthesis of hydrous copper (II) fluoride under controlled temperature and pressure conditions. acs.org
Green Chemistry Principles in Copper (II) Fluoride Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the context of hydrous copper (II) fluoride synthesis, this can involve the use of safer solvents, less hazardous reactants, and processes that minimize waste.
The use of water as a solvent in many of the conventional precipitation methods is in itself a green chemistry principle. researchgate.net An example that aligns with green chemistry principles is a proposed method for producing fluoroaromatics, which involves a coupled reaction using oxygen and hydrogen fluoride to regenerate copper (II) fluoride, with water as the only byproduct. wikipedia.org This approach avoids the production of toxic waste like ammonium (B1175870) fluoride. wikipedia.org While this is a regeneration step, the principles can be applied to primary synthesis.
A patent for a catalytic system for esterification reactions lists copper (II) fluoride dihydrate as a potential catalyst. guidechem.com The reaction is noted for being environmentally friendly with no waste discharge, which, while not a synthesis of the compound itself, points to its utility in green chemical processes. guidechem.com
Control of Hydration States and Stoichiometry
The dihydrate, CuF₂·2H₂O, is a common and relatively stable form. wikipedia.org However, other hydrated species and basic fluorides can also form. Anhydrous CuF₂ is very hygroscopic and will readily absorb atmospheric moisture to form hydrates. wikipedia.org Research has shown that under moist air, it can form not only CuF₂·2H₂O but also copper hydroxyfluorides like Cu₂(OH)F₃ and Cu(OH)F. wikipedia.org
Thermal decomposition of copper (II) fluoride dihydrate is not a simple dehydration process. When heated, it loses both water and hydrogen fluoride, leading to the formation of basic salts rather than the anhydrous fluoride. acs.org This highlights the difficulty in controlling the stoichiometry through simple heating. A more controlled approach involves the initial formation of a higher hydrate complex, such as CuF₂·5H₂O·5HF, which is then heated in a dry flow of hydrogen fluoride to produce the desired product. guidechem.com This indicates that the presence of a fluoride-rich atmosphere is key to preventing the formation of undesired basic byproducts during thermal treatment.
Table 2: Hydrated Phases and Control Factors
| Compound | Formation/Control Factors |
|---|---|
| CuF₂·2H₂O | Precipitation from aqueous solution; hydration of anhydrous CuF₂ in moist air. wikipedia.org |
| Cu(OH)F | Hydrolysis of CuF₂ in hot water; decomposition product of other hydrated phases at room temperature. guidechem.comwikipedia.org |
| CuF₂·5H₂O·5HF | Formed by dissolving copper oxide in excess 40% hydrofluoric acid. guidechem.com |
| Anhydrous CuF₂ | Heating CuF₂·5H₂O·5HF in a dry hydrogen fluoride stream. guidechem.com |
Targeted Synthesis of Specific Hydrates (e.g., Dihydrate)
The targeted synthesis of copper (II) fluoride dihydrate (CuF₂·2H₂O), a blue crystalline solid, is commonly accomplished by reacting a copper source with an excess of hydrofluoric acid. guidechem.comwikipedia.org The dihydrate is slightly soluble in cold water but decomposes in hot water. guidechem.com
Several specific preparative routes have been documented:
From Copper Metal: High-purity copper metal can be oxidized using hydrogen peroxide or nitric acid in the presence of an excess of hydrofluoric acid to yield copper (II) fluoride dihydrate. optica.org
From Copper Carbonate or Oxide: Copper (II) carbonate or copper (II) oxide can be dissolved in an excess of 40% hydrofluoric acid. guidechem.com This reaction leads to the formation of the hydrated salt.
From Copper Chloride: The dihydrate can also be prepared by the reaction of copper (II) chloride with potassium fluoride. chembk.comchembk.com
The following table summarizes common methods for the synthesis of copper (II) fluoride dihydrate.
Table 1: Synthesis Routes for Copper (II) Fluoride Dihydrate
| Starting Material(s) | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| Copper Metal | Hydrogen Peroxide or Nitric Acid, Hydrofluoric Acid | Copper (II) Fluoride Dihydrate | optica.org |
| Copper (II) Carbonate | 40% Hydrofluoric Acid | Copper (II) Fluoride Dihydrate | guidechem.com |
| Copper (II) Oxide | 40% Hydrofluoric Acid | Copper (II) Fluoride Dihydrate | guidechem.com |
Influence of Reaction Conditions on Hydration Level
The degree of hydration of copper (II) fluoride is highly sensitive to the conditions under which it is synthesized and handled. Temperature and the purity of reactants are critical factors.
Key influencing factors include:
Temperature: Copper (II) fluoride dihydrate is stable in cold water but will decompose upon heating in hot water, leading to the formation of copper(II) hydroxyfluoride (Cu(OH)F). guidechem.com To obtain the anhydrous form, high temperatures are required. For instance, heating a more complex hydrate in a dry stream of hydrogen fluoride at 400°C is one method to produce anhydrous CuF₂. guidechem.com
Reactant Purity: The purity of the starting materials, particularly the hydrofluoric acid, has a significant impact on the purity of the resulting copper fluoride. optica.org
Crystallization Conditions: During the crystallization process, the concentration of the mother liquor can affect the incorporation of impurities. optica.org For example, contaminants such as iron, nickel, and manganese tend to appear as the solution becomes more concentrated. optica.org
The table below details the effects of various reaction conditions on the final product.
Table 2: Influence of Reaction Conditions on Copper (II) Fluoride Product
| Condition | Effect | Outcome | Reference(s) |
|---|---|---|---|
| High Temperature (in water) | Decomposition of dihydrate | Formation of Copper(II) hydroxyfluoride | guidechem.com |
| High Temperature (dry HF stream) | Dehydration | Formation of anhydrous Copper (II) Fluoride | guidechem.com |
| Reactant Purity | Affects product purity | Higher purity reactants yield higher purity product | optica.org |
Regeneration and Recycling Strategies in Catalytic Cycles
Copper (II) fluoride serves as a catalyst in specific organic reactions, such as the synthesis of fluorinated aromatic hydrocarbons from aromatic hydrocarbons. wikipedia.orgresearchgate.net In these high-temperature processes (above 450 °C), the CuF₂ is consumed as it fluorinates the substrate. wikipedia.org Consequently, effective regeneration strategies are crucial for a sustainable and economical catalytic cycle.
The primary method for regenerating the catalyst involves a coupled reaction with oxygen and hydrogen fluoride. wikipedia.org After the fluorination step, where CuF₂ is converted to other forms like copper metal, a stream of hydrogen fluoride and oxygen (or air) is passed over the catalyst bed at elevated temperatures, typically between 350°C and 400°C. researchgate.net This process oxidatively re-fluorinates the copper, regenerating the active CuF₂ catalyst and producing water as the only byproduct. wikipedia.org This approach is considered a "greener" method because it avoids the formation of toxic waste products often associated with other fluorination techniques. wikipedia.org
The regeneration process is summarized in the table below.
Table 3: Regeneration of Copper (II) Fluoride Catalyst
| Step | Process | Reagents | Temperature | Product(s) | Reference(s) |
|---|---|---|---|---|---|
| Catalysis | Fluorination of aromatic hydrocarbons | Aromatic Hydrocarbon, CuF₂ | >450 °C | Fluoroaromatic, HF, Cu | wikipedia.orgresearchgate.net |
Advanced Structural Elucidation and Crystallography of Hydrous Copper Ii Fluoride
Crystal Structure Analysis
The solid-state structure of hydrous copper(II) fluoride (B91410) is defined by its crystal system and the specific arrangement of its constituent atoms, which deviates significantly from idealized geometries.
In crystallography, the monoclinic system is a crystal system described by three vectors of unequal length. wikipedia.org Two of these vectors are perpendicular, while the third pair forms an angle other than 90 degrees, resulting in a parallelogram-based prism. wikipedia.org
Single-crystal X-ray diffraction studies have definitively characterized copper(II) fluoride dihydrate, CuF₂·2H₂O, as belonging to the monoclinic crystal system. aip.org It crystallizes in the space group I2/m (a C2h(3) space group). aip.org The unit cell contains two formula units. aip.org The specific lattice parameters determined for the dihydrate are detailed in the table below. aip.org
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2/m |
| a | 6.416 (±0.005) Å |
| b | 7.397 (±0.005) Å |
| c | 3.301 (±0.005) Å |
| β | 99.6 (±0.1)° |
| Volume | 154.6 ų (calculated) |
| Data sourced from Abrahams, S. C., & Prince, E. (1962). aip.org |
The anhydrous form of copper(II) fluoride (CuF₂) is known for its distorted rutile-type crystal structure. wikipedia.orgmdpi.com In the ideal rutile structure (found in compounds like TiO₂), the metal is coordinated to six anions in a regular octahedral geometry. However, in CuF₂, this octahedron is distorted. wikipedia.org
While CuF₂·2H₂O incorporates water molecules into its structure, the underlying principle of a distorted octahedral environment around the copper ion persists. The structure of the dihydrate features Cu(II) ions in a coordination environment that represents a derivative of this distorted theme. The coordination sphere is composed of both fluoride ions and the oxygen atoms from the water molecules, resulting in a highly distorted octahedron. aip.org This distortion is a direct consequence of the electronic configuration of the Cu(II) ion. wikipedia.orgmdpi.com
The Copper(II) ion has a d⁹ electronic configuration. In an ideal octahedral ligand field, this configuration results in a degenerate ground state (specifically, the e_g orbitals are unequally occupied: (t₂g)⁶(e_g)³). mdpi.com To resolve this instability, the coordination octahedron distorts. This is typically observed as a tetragonal elongation, where two axial bonds become significantly longer than the four equatorial bonds. mdpi.comlibretexts.org This [4+2] coordination is a hallmark of Cu(II) chemistry and is evident in the structure of its fluoride compounds. wikipedia.org In CuF₂·2H₂O, this elongation leads to a highly distorted octahedral geometry around the copper ion. aip.org
Coordination Environment of Copper (II) Ions within Hydrates
The inclusion of water molecules as ligands in the coordination sphere of the copper(II) ion in hydrous fluoride structures has a significant impact on the local chemical environment.
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination complexes. chem1.com In the case of hydrous copper(II) fluoride, the fluoride ions and water molecules act as ligands, creating an electrostatic field that splits the d-orbitals of the Cu(II) ion. chem1.com In an initial octahedral approximation, the five d-orbitals split into a lower-energy t₂g set and a higher-energy, degenerate e_g set (d_z² and d_x²-y²). chem1.com
As predicted by the Jahn-Teller effect for a d⁹ ion, this e_g degeneracy is lifted by geometric distortion. The elongation of the octahedron lowers the energy of the d_z² orbital and raises the energy of the d_x²-y² orbital, resulting in a more stable electronic configuration. This splitting of the d-orbitals is responsible for the characteristic blue color of many hydrated copper(II) compounds, as it allows for d-d electronic transitions corresponding to the absorption of light in the yellow-red part of the visible spectrum. chem1.com
While LFT treats the ligand-metal interaction as primarily electrostatic, Molecular Orbital (MO) theory offers a more comprehensive model by considering the covalent character of the bonds. tue.nl An MO description would involve the formation of bonding and antibonding orbitals from the metal d-orbitals and ligand orbitals, providing a more detailed picture of the electronic structure and bonding within the [CuF₂(H₂O)₂] coordination sphere. tue.nl
The structural analysis of copper(II) fluoride dihydrate provides precise measurements of the interatomic distances, which quantitatively confirm the Jahn-Teller distortion. aip.org The copper(II) ion is surrounded by two fluoride ions and two oxygen atoms from water molecules at shorter, equatorial-like distances, and two additional fluoride ions at a significantly longer, axial-like distance. aip.org
This arrangement forms a highly distorted octahedron. The significant difference between the two sets of Cu-F distances underscores the strong electronic driving force for the Jahn-Teller distortion. The distance to the two farther fluorine atoms is so great that the coordination could almost be described as square planar, highlighting the preference of the Cu(II) ion for this distorted environment. aip.org
| Atomic Bond | Bond Length (Å) | Description |
| Cu—F | 1.89 | Equatorial-like |
| Cu—O (H₂O) | 1.93 | Equatorial-like |
| Cu—F | 2.47 | Axial-like |
| Data sourced from Abrahams, S. C., & Prince, E. (1962) for CuF₂·2H₂O. aip.org |
Polymorphism and Structural Phase Transitions of Hydrous Copper (II) Fluoride
Copper (II) fluoride exists in both anhydrous (CuF₂) and hydrated forms, with the most common hydrate (B1144303) being the dihydrate, CuF₂·2H₂O. aip.orgwikipedia.org These different forms can be considered polymorphs, as they represent the same chemical entity in different crystalline structures. The anhydrous form adopts a distorted rutile-type structure with a monoclinic crystal system (space group P2₁/c). materialsproject.org This distortion is a direct consequence of the Jahn-Teller effect acting on the d⁹ electronic configuration of the Cu²⁺ ion. wikipedia.org
The dihydrate, CuF₂·2H₂O, presents as blue crystals and possesses a monoclinic crystal structure with the space group I2/m. aip.orgaip.org The structural parameters for the dihydrate are detailed in the table below.
Interactive Data Table: Crystallographic Data for Copper (II) Fluoride Dihydrate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2/m |
| a | 6.416 Å |
| b | 7.397 Å |
| c | 3.301 Å |
| β | 99.6° |
| Formula Units (Z) | 2 |
Data sourced from single-crystal X-ray diffraction studies. aip.orgaip.org
A significant structural phase transition occurs upon heating the dihydrate. Around 130 °C, copper (II) fluoride dihydrate undergoes thermal decomposition, losing its water molecules to transform into the anhydrous form. wikipedia.orgacs.org This dehydration process represents a distinct phase transition, moving from the hydrated crystalline structure to the anhydrous one. This transition is irreversible and leads to a fundamental change in the coordination environment of the copper ion. While polymorphism in copper compounds can be common, with some exhibiting multiple reversible phase transitions, the primary transition for hydrous copper (II) fluoride is this dehydration event. ias.ac.in
Hydration Shell Structures and Coordination Numbers in Solution
When dissolved in water, copper (II) fluoride is slightly soluble, dissociating into copper (II) ions (Cu²⁺) and fluoride ions (F⁻). youtube.comyoutube.com The structure of the hydration shell around the Cu²⁺ ion in an aqueous solution is a subject of considerable interest and differs significantly from the coordination environment in the solid state.
In the solid dihydrate crystal, the copper (II) ion has a distorted octahedral coordination. It is bonded to two fluoride ions at a distance of 1.89 Å and two oxygen atoms from water molecules at 1.93 Å, forming a square planar arrangement. Two additional fluorine atoms are located at a greater distance of 2.47 Å, completing the distorted octahedron (a [4+2] coordination). aip.orgaip.org
In aqueous solution, the hydration shell of the free Cu²⁺ ion is dynamic. Studies on the Cu²⁺ aqua-ion suggest that the coordination is not a simple, static octahedron. Instead, it is a mixture of geometries, including tetrahedral, trigonal bipyramidal, and octahedral forms, with an average coordination number that can range from 4.5 to 5. rsc.org This variability is a hallmark of the Jahn-Teller distortable Cu²⁺ ion.
Furthermore, the presence of fluoride ions in the solution can lead to the formation of copper-fluoride complexes. For instance, the addition of potassium fluoride to an aqueous solution of copper sulfate (B86663) results in the formation of the tetrafluorocuprate(II) ion, [CuF₄]²⁻, which imparts a green color to the solution. byjus.comlearncbse.in This indicates that in a solution of dissolved copper (II) fluoride, there is a complex equilibrium between hydrated Cu²⁺ ions, [Cu(H₂O)ₙ]²⁺, and various copper-fluoride complexes.
Interactive Data Table: Coordination Environment of Copper (II)
| Phase | Coordination Number | Geometry | Ligands |
| Solid (CuF₂·2H₂O) | 6 (4+2) | Highly Distorted Octahedral | 4 F⁻, 2 H₂O |
| Aqueous Solution | ~4.5 - 5 | Mixed (Tetrahedral, Trigonal Bipyramidal, Octahedral) | H₂O, F⁻ |
Supramolecular Interactions and Hydrogen Bonding Networks
In the solid state of CuF₂·2H₂O, there is clear evidence of hydrogen bonding between the coordinated water molecules and the fluoride ions of adjacent formula units. The distance between the oxygen atom of a water molecule and a neighboring fluorine atom has been determined to be 2.66 Å, a length indicative of an appreciable hydrogen bond. aip.orgaip.org The hydrogen atoms of the water molecules act as donors, forming O-H···F bonds. This creates a three-dimensional network that links the [CuF₂(H₂O)₂] units together, contributing to the cohesion and stability of the crystal. The strategic arrangement of these hydrogen bonds can influence the physical properties of the material, a phenomenon also observed in other complex fluoride hydrates where hydrogen-bonding networks dictate the alignment of structural motifs. acs.org
The estimated atomic positions of the hydrogen atoms within the unit cell further elucidate this network, showing them positioned to facilitate these key interactions. aip.org This intricate web of hydrogen bonds is a defining characteristic of the supramolecular chemistry of hydrous copper (II) fluoride.
Single Crystal Growth Techniques for Structural Studies
The successful elucidation of the complex crystal structure of hydrous copper (II) fluoride is contingent upon the availability of high-quality single crystals suitable for X-ray diffraction analysis. While the original structural determination was performed on a small cleavage fragment from a larger crystal, the literature points to several techniques that are amenable to the growth of single crystals of hydrated metal fluorides. aip.org
Given that copper (II) fluoride dihydrate can be synthesized from aqueous solutions, methods involving slow evaporation or slow cooling are primary candidates for single crystal growth. chembk.comchembk.comchembk.com These techniques rely on gradually increasing the solute concentration past the saturation point, allowing for the slow and orderly deposition of material onto a growing crystal lattice. youtube.com
A common method for preparing copper (II) fluoride dihydrate involves the reaction of copper (II) chloride with potassium fluoride in an aqueous solution. By carefully controlling the stoichiometry, temperature, and evaporation rate of this reaction mixture, the formation of well-defined single crystals can be promoted.
Another powerful technique for the synthesis of complex inorganic fluorides is mild hydrothermal synthesis. sc.edu This method involves carrying out the crystallization in a sealed vessel at elevated temperatures and pressures, often using hydrofluoric acid as a solvent or mineralizer to enhance solubility and promote crystal growth. For other complex metal fluorides, flux crystal growth using alkali fluoride-based fluxes has also proven effective, although care must be taken to select an inert crucible material. rsc.org
The selection of a specific crystal growth technique for hydrous copper (II) fluoride would depend on the desired crystal size and quality, with methods that allow for slow, controlled crystallization from an aqueous medium being the most straightforward approaches.
Spectroscopic and Spectroelectrochemical Characterization
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for identifying the functional groups and characterizing the bonding within hydrous copper(II) fluoride (B91410). The primary techniques used are Fourier Transform Infrared (FTIR) and Raman spectroscopy, which probe the vibrational modes of the molecule.
Fourier Transform Infrared (FTIR) spectroscopy is particularly effective for identifying the presence of coordinated water molecules and characterizing the metal-ligand bonds. In the FTIR spectrum of a hydrated metal complex like copper(II) fluoride dihydrate, specific vibrational bands are expected.
The presence of water of hydration gives rise to characteristic absorption bands. A broad absorption band is typically observed in the region of 3200-3500 cm⁻¹, which is attributed to the O-H stretching vibrations of the coordinated water molecules. The bending mode of these water molecules is expected to appear around 1600-1650 cm⁻¹. For instance, in the related compound copper(II) chloride dihydrate (CuCl₂·2H₂O), new peaks around 1645 cm⁻¹ are attributed to the Cu-Cl stretching vibrations in the hydrated form. researchgate.net Similarly, in other copper(II) complexes, the presence of coordinated water is confirmed by bands in these regions. researchgate.net
The Cu-F stretching vibrations are expected to appear at lower frequencies, typically in the far-infrared region. In a study of a Cu₂O/CuF₂ nanocomposite, the vibrational modes associated with the copper-fluoride bonds were identified, though specific frequencies for the hydrated form were not detailed. researchgate.net In copper(II) hydroxide (B78521), the bending vibration of Cu-O is observed around 614 cm⁻¹, providing a reference for the expected region of metal-ligand vibrations. researchgate.net
Table 1: Expected FTIR Vibrational Bands for Copper (II) Fluoride, Hydrous
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| O-H Stretching (Coordinated Water) | 3200-3500 | researchgate.net |
| H-O-H Bending (Coordinated Water) | 1600-1650 | researchgate.net |
| Cu-F Stretching | Lower frequency region | researchgate.net |
For hydrous copper(II) fluoride, Raman bands corresponding to the Cu-F symmetric stretch would be a key diagnostic feature. In studies of other metal sulfides, a Cu-S bond was identified with a Raman band at 470 cm⁻¹, suggesting that the Cu-F vibration would likely be found in a similar region of the mid-frequency spectrum. journalssystem.com In the Raman spectra of a Cu₂O/CuF₂ composite, distinct peaks corresponding to the different components were observed, indicating the utility of Raman in identifying the constituent phases of a material. researchgate.net
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within the d-orbitals of the copper(II) ion, providing information about its coordination geometry and electronic structure.
UV-Vis spectroscopy of copper(II) complexes is characterized by d-d transitions, which occur in the visible and near-infrared regions of the electromagnetic spectrum. researchgate.netshu.ac.uk The d⁹ electronic configuration of the Cu(II) ion in an octahedral or distorted octahedral environment leads to a single, broad absorption band corresponding to the transition of an electron from the filled t₂g orbitals to the half-filled e_g orbitals.
For hydrated copper(II) complexes, the absorption maximum is sensitive to the coordination environment. In a study of bis(hexafluoroacetylacetonate)copper(II) hydrate (B1144303), the hydrated complex exhibited an absorption maximum (λ_max) at approximately 700 nm. researchgate.net Upon dehydration, the coordination geometry changes, leading to a shift in the absorption spectrum. researchgate.net This suggests that the UV-Vis spectrum of hydrous copper(II) fluoride would likely show a broad d-d transition in the red region of the visible spectrum, indicative of a six-coordinate, distorted octahedral geometry due to the Jahn-Teller effect. In other copper(II) complexes, d-d transitions have been observed in the range of 580-800 nm. researchgate.net
At higher energies, in the ultraviolet region, more intense ligand-to-metal charge transfer (LMCT) bands can be observed. researchgate.netnih.gov These transitions involve the excitation of an electron from the fluoride or water ligands to the d-orbitals of the copper ion.
Table 2: Typical UV-Vis Absorption for Hydrated Copper (II) Complexes
| Transition Type | Wavelength Range (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| d-d Transitions | 580 - 800 | 10 - 100 | researchgate.netresearchgate.net |
| Ligand-to-Metal Charge Transfer (LMCT) | < 400 | > 1000 | researchgate.netnih.gov |
Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for studying the electronic structure of paramagnetic species like copper(II) complexes. It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. The MCD spectra of Cu(II) complexes are typically dominated by temperature-dependent B-terms, which arise from the field-induced mixing of electronic states. oup.com
X-ray Based Spectroscopies
X-ray based spectroscopies, such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), provide element-specific information about the electronic structure, oxidation state, and local coordination environment of the copper ions in hydrous copper(II) fluoride.
X-ray Absorption Spectroscopy (XAS) is a highly sensitive probe of the electronic and local structure of the absorbing atom. The Cu K-edge (around 8979 eV) and L-edge (around 930 eV) are commonly studied. The K-edge spectrum arises from the excitation of a 1s electron and provides information on the oxidation state and coordination geometry. The pre-edge feature in the Cu K-edge spectrum, corresponding to the 1s→3d transition, is weak for centrosymmetric geometries but can gain intensity through 4p mixing in non-centrosymmetric environments. nih.gov
The Cu L-edge spectrum, resulting from the 2p→3d transition, is a direct probe of the d-orbital occupancy and the ligand field. nih.gov In a study utilizing CuF₂ as a reference compound, the L₃ and L₂ peak maxima were assigned to 930.5 eV and 950.5 eV, respectively. nih.gov Theoretical studies on Cu(II) complexes have shown that a proper description of the XAS spectra requires the inclusion of multiple electronic configurations in the final state, reflecting the complex electronic structure of the copper ion. aps.org A significant challenge in XAS studies of Cu(II) compounds is the potential for photoreduction of the copper center by the X-ray beam, an effect that must be carefully monitored and mitigated. rsc.org
X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical state of the elements in a sample. For copper(II) fluoride, the Cu 2p, F 1s, and O 1s core levels would be of primary interest. The analysis of the Cu 2p spectrum for copper compounds can be complex. While the binding energy of the main Cu 2p₃/₂ peak provides some information about the oxidation state, there can be an overlap between the binding energies of Cu(I) and metallic copper. researchgate.net
A key feature for identifying Cu(II) is the presence of intense "shake-up" satellite peaks to the higher binding energy side of the main Cu 2p peaks. researchgate.netscispace.com These satellites arise from a ligand-to-metal charge transfer that occurs simultaneously with the photoemission process. The presence and intensity of these satellites are a hallmark of the d⁹ configuration of Cu(II). In a study of ternary metal fluorides, the XPS spectra of the Cu 2p, Fe 2p, and F 1s regions were used to characterize the chemical states of the elements. researchgate.net The F 1s spectrum would provide information on the fluoride environment, while the O 1s spectrum would characterize the coordinated water molecules.
Impedance Spectroscopy for Electrical Properties
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the electrical properties of materials and the interfaces between materials. By applying a small amplitude alternating current (AC) signal over a wide range of frequencies, the impedance of the system is measured. Analysis of the impedance data, often presented as Nyquist or Bode plots, can provide information on resistance, capacitance, and diffusion processes occurring within the material and at its interfaces.
In the context of copper (II) fluoride, its high hygroscopic nature means that its hydrated forms, such as copper (II) fluoride dihydrate (CuF₂·2H₂O) and other copper hydroxy fluorides, are often present, particularly when materials are prepared in aqueous environments or exposed to moist air. dtic.mil The presence of water molecules in the crystal lattice can significantly influence the electrical and electrochemical properties compared to the anhydrous form.
Research into cathode materials for lithium-ion batteries has explored the use of copper (II) fluoride. Although anhydrous CuF₂ has a high theoretical energy density, its practical application is hindered by poor electronic conductivity. dtic.mil Studies have shown that when used in electrodes, particularly those prepared using methods involving water, hydrated species of copper fluoride are formed. dtic.mil While these hydrated forms can participate in electrochemical reactions, their electrical characteristics, including ionic and electronic conductivity, differ from the anhydrous material.
For instance, in studies of copper corrosion in fluoride-containing environments, EIS is employed to characterize the protective or non-protective nature of the corrosion product layer, which can be composed of hydrated copper fluorides. The impedance spectra in such cases reveal information about the charge transfer resistance at the electrode-electrolyte interface and the capacitance of the electrical double layer. These parameters are indicative of the corrosion rate and the integrity of the surface film. mdpi.comresearchgate.netelectrochemsci.org
While comprehensive data tables detailing the bulk electrical properties of pure, isolated "Copper (II) fluoride, hydrous" from dedicated impedance spectroscopy studies are not readily found, the following table summarizes typical parameters obtained from EIS analysis of systems where hydrated copper fluoride is present at an interface. It is important to note that these values are representative of the entire electrochemical system and not solely the bulk properties of the hydrated copper fluoride itself.
Table 1: Representative Electrochemical Impedance Spectroscopy Parameters from Systems Containing Hydrated Copper Fluoride Species
| Parameter | Symbol | Typical Range of Values | Significance in Electrochemical Systems |
| Solution Resistance | R_s | 1 - 100 Ω·cm² | Resistance of the electrolyte. |
| Charge Transfer Resistance | R_ct | 10² - 10⁵ Ω·cm² | Resistance to the electrochemical reaction at the electrode surface. A higher value indicates slower kinetics. |
| Double Layer Capacitance | C_dl | 10 - 100 µF·cm⁻² | Capacitance of the interface between the electrode and the electrolyte. |
| Film Resistance | R_f | 10 - 10³ Ω·cm² | Resistance of a surface film (e.g., corrosion products). |
| Film Capacitance | C_f | 1 - 10 µF·cm⁻² | Capacitance of a surface film. |
Note: The values in this table are illustrative and can vary significantly depending on the specific experimental conditions, including the composition of the electrolyte, temperature, and the exact nature of the hydrated copper fluoride species.
Detailed research findings from studies on copper corrosion show that the impedance of a copper electrode in a solution containing fluoride ions changes over time, indicating the formation and evolution of a surface layer. mdpi.com The increase in charge transfer resistance observed in some cases suggests the formation of a passivating layer that inhibits further corrosion. The capacitive behavior in the impedance plots can also point to the dielectric properties of this surface layer.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the accurate calculation of the electronic structure and related properties of molecules and solids. For copper (II) fluoride (B91410) and its hydrates, DFT has been employed to understand its fundamental characteristics.
DFT calculations are crucial for elucidating the electronic structure of copper (II) fluoride. The anhydrous form, CuF₂, is understood to be a Mott-Hubbard insulator, characterized by a large band gap arising from strong electron-electron correlation. researchgate.netdtic.mil First-principles calculations on anhydrous CuF₂ show that the antiferromagnetic (AFM) configuration is more stable than the ferromagnetic (FM) one, which is consistent with experimental observations. researchgate.net The electronic density of states (DOS) reveals a significant gap between the valence and conduction bands, explaining its poor electronic conductivity. researchgate.net
The introduction of water molecules in the hydrous form, specifically copper (II) fluoride dihydrate (CuF₂·2H₂O), significantly alters the crystal and electronic structure. The crystal structure of CuF₂·2H₂O is monoclinic, with the copper (II) ion in a distorted octahedral coordination environment. aip.org Each copper ion is coordinated to two fluorine atoms and two oxygen atoms from water molecules in a square plane, with two additional fluorine atoms at a greater distance completing the octahedron. aip.org This [4+2] coordination is a direct result of the Jahn-Teller effect, a geometric distortion that occurs in non-linear molecules in electronically degenerate states, which is typical for d⁹ copper (II) complexes. wikipedia.org
This structural distortion, driven by the presence of water ligands, directly impacts the electronic band structure. DFT calculations, initialized with these experimental crystallographic positions, would show how the water molecules' orbitals interact with those of copper and fluoride, modifying the band gap and density of states compared to the anhydrous material. The presence of hydrated impurities is known to significantly lower the operating potential of CuF₂ in lithium-ion batteries, a phenomenon directly linked to changes in the electronic structure. acs.org
DFT calculations are a valuable tool for predicting and interpreting various spectroscopic properties. For copper (II) complexes, this includes parameters for Electron Paramagnetic Resonance (EPR) spectroscopy, such as g-tensors, and vibrational frequencies for Infrared (IR) and Raman spectroscopy.
Modern double-hybrid density functionals (DHDFs) have shown high accuracy in predicting the g-tensors of Cu(II) complexes. mdpi.com These calculations provide a direct link between the electronic structure and the experimentally observed EPR spectrum, helping to characterize the coordination environment of the copper ion. mdpi.comresearchgate.net For CuF₂·2H₂O, DFT could be used to calculate the g-tensor based on its known crystal structure, providing theoretical support for experimental EPR studies.
Furthermore, DFT can compute the vibrational modes of the crystal lattice. By calculating the harmonic frequencies, a theoretical IR spectrum can be generated. bwise.kr This allows for the assignment of specific absorption bands to the vibrational motions of the constituent atoms and molecules, such as the stretching and bending modes of the water molecules, Cu-F bonds, and Cu-O bonds within the hydrated crystal structure.
Computational studies using DFT can explore the energy landscapes and relative stabilities of different hydrated forms of copper (II) fluoride. By calculating the total energies of various plausible structures (e.g., CuF₂·nH₂O for different n), researchers can predict which hydrates are thermodynamically stable.
Studies on hydrated copper (II) ions, [Cu(H₂O)n]²⁺, provide significant insight into this area. psu.eduresearchgate.net DFT calculations combined with continuum solvation models have shown that in the aqueous phase, a five-coordinate square-pyramidal geometry is often more stable than four- or six-coordinate structures. psu.edu However, the energy difference between five- and six-coordinate models can be small, suggesting both forms may coexist in solution. psu.edu For clusters with five or six water molecules, calculations indicate that hydrogen bond formation within the second hydration shell can be energetically competitive with the direct coordination of water molecules to the copper ion in axial positions. researchgate.net These findings are directly relevant to understanding the stability of the CuF₂·2H₂O crystal, where water molecules are integral to the structure, and help explain the specific coordination environment adopted by the copper ion.
Molecular Dynamics (MD) Simulations for Hydration Dynamics and Solvation Structures
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of processes like solvation. For copper (II) fluoride in an aqueous environment, MD simulations can reveal the structure and dynamics of the hydration shells around the Cu²⁺ and F⁻ ions.
The hydration structure of the Cu(II) ion is complex and dynamic, with ongoing debate about its precise coordination number in aqueous solution. cecam.org MD simulations of related systems, such as copper(II) amino acid complexes, have been used to calculate the average number of water molecules in the first and second coordination shells and their mean residence times, largely confirming a pentacoordinated structure for Cu(II). nih.gov
Ab initio MD (AIMD) simulations, which use electronic structure calculations (like DFT) to compute the forces between atoms at each time step, offer a higher level of accuracy. d-nb.info AIMD studies of hydrated Cu(II) show a highly fluctuating first hydration shell, which complicates a simple static description of its structure. cecam.org For the fluoride ion, Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations have been used to study its solvation structure and the nature of the hydrogen bonds it forms with surrounding water molecules. mdpi.com A comprehensive MD study of hydrous copper (II) fluoride would integrate these aspects to model the interactions between the copper ion, fluoride ions, and the dynamic water molecules in the crystal lattice and in solution.
Ab Initio Calculations for Interatomic Interactions and Bonding
Ab initio (or "first-principles") calculations are used to analyze the fundamental nature of chemical bonds and interatomic interactions without reliance on empirical data. For CuF₂·2H₂O, these methods can quantify the interactions that define its structure and properties.
The bonding in CuF₂·2H₂O involves several key interactions:
Cu-F and Cu-O Bonds: The bonds between the copper (II) ion and the fluoride ions and water oxygen atoms have both ionic and covalent character. Ab initio calculations can analyze the electron density distribution to quantify this, revealing the degree of charge transfer and orbital overlap.
Superexchange Interactions: In the anhydrous solid, first-principles calculations have described the antiferromagnetic coupling between adjacent copper (II) ions as being mediated by the intervening fluoride ions (a superexchange mechanism). researchgate.net Similar calculations can be applied to the hydrous structure to understand how the magnetic interactions are affected by the altered Cu-F-Cu pathways and the presence of water molecules.
Computational Modeling of Catalytic Reaction Mechanisms
Copper fluoride is used as a catalyst or precatalyst in various organic reactions, particularly fluorination reactions. wikipedia.orgresearchgate.net Computational modeling, primarily using DFT, is essential for elucidating the complex, multi-step mechanisms of these catalytic cycles.
Studies have modeled the role of copper fluoride in reactions such as the fluorination of diaryliodonium salts and the hydrosilylation of ketones. researchgate.netacs.org These computational investigations typically involve:
Reactant and Catalyst Complexation: Calculating the structure and energy of the initial complex formed between the copper species and the reactants.
Transition State Searching: Identifying the high-energy transition state structures for each step in the proposed mechanism (e.g., oxidative addition, transmetalation, reductive elimination).
Energy Profile Mapping: Calculating the relative free energies of all intermediates and transition states to map out the entire reaction pathway and identify the rate-determining step.
For example, in the copper-catalyzed fluorination of diaryliodonium salts, DFT calculations have supported a Cu(I)/Cu(III) catalytic cycle, where a [CuF₂]⁻ species is a potential active catalyst. acs.org While these models often simplify the system by omitting explicit solvent or hydrate (B1144303) water molecules, the results provide fundamental insights into the reaction's feasibility and selectivity. The presence of water from a hydrous catalyst could potentially play a role by acting as a ligand or a proton shuttle, influencing the energy profile of the catalytic cycle.
Graph Theoretical Approaches for Structural Analysis and Entropy Measures
Graph theory, a branch of mathematics that studies the properties of graphs, has been applied to the structural analysis of Copper (II) fluoride to understand its properties. In this approach, the molecule is represented as a graph where atoms are vertices and chemical bonds are edges. From this graphical representation, various topological indices can be calculated. These indices are numerical descriptors that quantify the topology of the molecular structure and can be correlated with its physicochemical properties, such as the heat of formation.
Researchers have computationally investigated the crystal structure of Copper (II) fluoride to determine various topological indices. These studies provide insights into the material's behavior based on its network structure. researchgate.net The analysis involves partitioning the edges of the CuF₂ molecular graph based on the degree of the connected vertices.
Several degree-based topological indices have been calculated for the Copper (II) fluoride network, including the Randić index and the Atom-Bond Connectivity (ABC) index. researchgate.net The Randić index, one of the most studied topological indices, is used to measure the degree of complexity or branching in a molecular structure. researchgate.net The tables below present a comparative numerical analysis of different topological indices for the CuF₂ network.
Table 1: Numerical Comparative Analysis of Randić Indices for CuF₂
| [m,n] | R₁(CuF₂) | R₋₁(CuF₂) | R₁/₂(CuF₂) | R₋₁/₂(CuF₂) |
|---|---|---|---|---|
| researchgate.netresearchgate.net | 72 | 2.6667 | 28.3923 | 5.461 |
| libretexts.orglibretexts.org | 348 | 8 | 126.9164 | 19.0395 |
| nih.govnih.gov | 840 | 16 | 297.4405 | 40.6149 |
| rsc.orgrsc.org | 1548 | 26.6667 | 539.9647 | 70.1903 |
Data sourced from a computational study on the CuF₂ network. researchgate.net
Table 2: Numerical Comparative Analysis of ABC and GA Indices for CuF₂
| [m,n] | ABC(CuF₂) | GA(CuF₂) |
|---|---|---|
| researchgate.netresearchgate.net | 24.4853 | 48 |
| libretexts.orglibretexts.org | 113.1371 | 216 |
| nih.govnih.gov | 271.9559 | 504 |
| rsc.orgrsc.org | 499.9412 | 912 |
Data sourced from a computational study on the CuF₂ network. researchgate.net
These computational analyses establish a relationship between the calculated topological indices and the heat of formation, providing a theoretical framework for predicting the properties of the material. researchgate.net
Investigation of Jahn-Teller Distortion Effects through Computational Methods
In the case of Copper (II) fluoride, both in its anhydrous and hydrated forms, the Jahn-Teller effect manifests as a tetragonal distortion of the octahedral geometry around the Cu²⁺ ion. libretexts.orgwikipedia.org Computational and crystallographic studies have confirmed this distortion, which typically involves an elongation of the two axial bonds compared to the four equatorial bonds. libretexts.orgrsc.org This results in a distorted octahedral [4+2] coordination. wikipedia.org
The structure of anhydrous CuF₂ features a distorted rutile-type crystal structure. wikipedia.org The copper ion is coordinated to six fluoride ions, but the Cu-F bond distances are not equal. There are four shorter equatorial bonds and two longer axial bonds. wikipedia.orgmaterialsproject.org This specific geometry is a direct consequence of the Jahn-Teller effect. For the hydrated copper(II) ion, extended X-ray absorption fine structure (EXAFS) studies confirm that the local structure is consistent with a Jahn-Teller induced elongation, even in aqueous solutions. rsc.org
The table below summarizes the typical bond lengths observed in Copper (II) fluoride and related hydrated compounds, illustrating the Jahn-Teller distortion.
Table 3: Bond Distances in Jahn-Teller Distorted Copper (II) Compounds
| Compound/Ion | Coordination Sphere | Equatorial Bond Length (Å) | Axial Bond Length (Å) | Source |
|---|---|---|---|---|
| Anhydrous CuF₂ | CuF₆ octahedra | ~1.93 | ~2.27 | wikipedia.orgmaterialsproject.org |
| Hexaaquacopper(II) ion in Cu(BrO₃)₂·6H₂O | [Cu(H₂O)₆]²⁺ | 1.96(1) | 2.32(2) | rsc.org |
Computational methods are crucial for understanding the nuances of this distortion. They allow for the calculation of the potential energy surface of the complex, identifying the distorted geometry as the minimum energy structure. These studies help quantify the energy stabilization achieved through the Jahn-Teller distortion and analyze how the electronic structure is altered. The effect can be manipulated by external factors like pressure or by doping the copper ion into a host lattice, making it a subject of ongoing computational and theoretical research. nih.gov
Reactivity and Thermal Behavior of Hydrous Copper Ii Fluoride
The reactivity and thermal stability of hydrous copper (II) fluoride (B91410), specifically copper (II) fluoride dihydrate (CuF₂·2H₂O), are characterized by its decomposition pathways, hydrolysis reactions, and interactions with Lewis bases. These behaviors are crucial for understanding its chemical properties and potential applications.
Advanced Applications in Catalysis and Materials Science
Catalytic Applications
The catalytic prowess of hydrous copper (II) fluoride (B91410) extends across a range of important organic reactions, from the formation of carbon-fluorine bonds to the construction of complex molecular frameworks through coupling reactions.
Fluorination Reactions in Organic Synthesis
Copper (II) fluoride has been investigated for its role in fluorination reactions, a critical process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. amazonaws.comcas.cn In one approach, CuF₂ acts as an electrophilic fluorinating reagent for arenes, converting them into valuable fluoroaromatics. cas.cnresearchgate.net This process involves the concomitant formation of hydrogen fluoride and metallic copper. A key advantage of this system is the potential for catalyst regeneration. By passing a stream of hydrogen fluoride and oxygen over the metallic copper at elevated temperatures, the active CuF₂ catalyst can be reformed, offering a greener and more sustainable route compared to traditional methods. researchgate.netresearchgate.net
Research has also explored the use of copper aluminum fluoride (CuAl₂F₈), which has demonstrated improved reactivity for the fluorination of aromatic compounds. researchgate.net The conversion rates in these reactions typically range from 5% to 30%. cas.cn
C-F Bond Formation Strategies
The formation of carbon-fluorine (C-F) bonds is a cornerstone of organofluorine chemistry, and copper-catalyzed methods have become increasingly prominent. nih.gov Copper's abundance and low cost make it an attractive alternative to precious metals like palladium and silver. researchgate.netnih.gov A significant body of research focuses on copper-mediated and copper-catalyzed processes for constructing both C(sp²)-F and C(sp³)-F bonds. researchgate.netnih.gov
One notable strategy involves the copper-mediated fluorination of aryl iodides. cas.cn Another approach is the electrophilic fluorination of aryl boronate esters, which is tolerant of various functional groups including esters, ketones, aldehydes, amides, and nitriles. cas.cn While effective, a common side reaction is protodeborylation, which leads to the formation of the corresponding arene. cas.cn Mechanistic studies suggest that these reactions may proceed through a Cu(I)/Cu(III) catalytic cycle. researchgate.net
Deoxyfluorination of Alcohols
Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, is a fundamental transformation in organic synthesis. amazonaws.comwvu.edu While traditional metal fluorides are often limited by low reactivity, a novel strategy utilizing copper (II) fluoride has been developed. amazonaws.com This method involves the in situ formation of an O-alkylisourea adduct, which is then activated by CuF₂ to facilitate nucleophilic fluoride transfer. amazonaws.com
This process effectively overcomes the inherent low reactivity of the metal fluoride. Spectroscopic studies suggest that the mechanism involves the activation of the O-alkylisourea by a Cu(II) species, with the fluoride transfer originating from a hydrated Cu(II)F species. amazonaws.com This method is applicable to a range of primary and secondary alcohols. amazonaws.com
Copper (II) Fluoride as a Catalyst in Coupling Reactions (e.g., Chan-Lam-Evans Coupling)
The Chan-Lam-Evans (CLE) coupling reaction is a powerful method for forming carbon-heteroatom bonds, particularly for the synthesis of diaryl ethers from phenols and boronic acids. bme.hubme.hu While traditionally promoted by copper (II) acetate, recent studies have shown that copper (II) fluoride can serve as a more efficient promoter, leading to higher yields and shorter reaction times. bme.hubme.huresearchgate.net
The enhanced reactivity with CuF₂ is particularly notable in the formation of sterically hindered diaryl ethers. bme.hubme.huresearchgate.net It is hypothesized that the fluoride ion assists in the cleavage of the boron-carbon bond during the transmetalation step of the catalytic cycle. bme.hubme.huresearchgate.net This method offers a selective, efficient, and economical route to diaryl ethers under mild conditions. bme.hubme.huresearchgate.net However, a limitation of using CuF₂ is its incompatibility with silyl (B83357) protecting groups, which are cleaved by the fluoride ions. bme.hu
Table 1: Comparison of Copper (II) Acetate and Copper (II) Fluoride in Chan-Lam-Evans Coupling
| Reactant (Phenol) | Promoter | Yield (%) |
| 4-Bromophenol | Cu(OAc)₂ | Low |
| 4-Bromophenol | CuF₂ | Nearly Doubled |
| 3-Ethoxy-4-hydroxybenzaldehyde | Cu(OAc)₂ | Low |
| 3-Ethoxy-4-hydroxybenzaldehyde | CuF₂ | Increased |
| 4-Nitrophenol | Cu(OAc)₂ | Low |
| 4-Nitrophenol | CuF₂ | Increased |
This table is based on qualitative descriptions from the search results. Numerical data was not consistently available. bme.hu
Catalytic Systems for Esterification Reactions
Copper-catalyzed esterification reactions are gaining attention as valuable alternatives to traditional methods. One such development is a copper-catalyzed deaminative esterification, which utilizes the C-N activation of aryl amines through diazonium salt formation. nih.gov This method significantly expands the accessible chemical space for ester synthesis compared to the classic Fischer esterification with phenols. nih.gov
Additionally, copper (II) containing phosphomolybdic acid catalysts have been synthesized and successfully employed for the esterification of lauric acid with methanol, a key step in biodiesel production. nih.gov These catalysts, prepared via an ion-exchange method, demonstrated good thermal stability and achieved a conversion of approximately 78.7% under optimal conditions. nih.gov
Heterogeneous Catalysis involving Hydrous Copper (II) Fluoride
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse. Supported copper catalysts are being explored for various applications, including the hydroprocessing of levulinic acid to produce valuable biorenewable chemicals like γ-valerolactone. mdpi.com Copper can be supported on various materials such as ZrO₂, SiO₂, TiO₂, ZnO, and γ-Al₂O₃. mdpi.com
In the context of fluorination, passing a stream of HF and O₂ over the copper metal produced during the fluorination of arenes can regenerate the CuF₂ catalyst, highlighting a heterogeneous catalytic cycle. researchgate.net The development of robust and efficient heterogeneous catalysts based on copper (II) fluoride and other copper species remains an active area of research, driven by the principles of green and sustainable chemistry. mdpi.com
Material Science Applications
The hydrous form of copper (II) fluoride (CuF₂·2H₂O) is a compound that has garnered interest in various fields of materials science due to its unique chemical properties. Its applications range from energy storage to the synthesis of novel materials and its use in traditional industrial processes.
Copper (II) fluoride is a promising cathode material for high-energy-density lithium-ion batteries and other non-aqueous galvanic cells. biointerfaceresearch.com This is attributed to its high theoretical specific capacity of 528 mAh/g and a high theoretical operating voltage of 3.55 V versus Li/Li+, which could result in an exceptionally high energy density of 1874 Wh/kg. dtic.mil However, the practical application of copper (II) fluoride cathodes has been hindered by several challenges, most notably their poor cycle stability. This instability is primarily due to the dissolution of copper ions into the electrolyte during the charging and discharging cycles, leading to rapid capacity fading. dtic.mil
The electrochemical reaction in a lithium-ion battery with a copper (II) fluoride cathode involves a conversion mechanism. acs.org During the first discharge, CuF₂ is converted, but subsequent charging and cycling show poor reversibility. dtic.mil Research has shown that the cell voltage of batteries using hydrated copper (II) fluoride (CuF₂·2H₂O) decreases to approximately 2.0 V. acs.org
To overcome these limitations, various strategies are being explored. One approach involves the creation of nanocomposites. By embedding copper (II) fluoride nanoparticles within a mixed conducting matrix (MCM) of a metal oxide, researchers have been able to achieve near-theoretical utilization of the cathode material. dtic.mil Another promising strategy is the use of specialized binders. For instance, using sodium alginate as a binder for hydrated copper (II) fluoride electrodes has been shown to significantly improve performance. The alginate binder helps to suppress the dissolution of copper ions, leading to a more stable and reversible capacity. nih.govnanorh.com
Here is a data table summarizing the performance of different copper (II) fluoride-based cathode materials:
| Cathode Material | Initial Discharge Capacity (mAh/g) | Voltage Plateau (V) | Key Findings |
|---|---|---|---|
| Nanoscopic CuF₂ (8 nm) | 468 | ~2.7 | High initial capacity but rapid fading. acs.org |
| Nanoscopic CuF₂ (12 nm) | 353 | ~2.7 | Capacity is particle-size dependent. acs.org |
| CuF₂·2H₂O | Lower than anhydrous | ~2.0 | Irreversible conversion reactions limit usability. acs.org |
| Hydrated CuF₂ with Sodium Alginate Binder | 420.4 (reversible for 50 cycles) | ~3.0 | Enhanced reversibility and high energy density. nih.govnanorh.com |
While direct research on the use of hydrous copper (II) fluoride for synthesizing materials with tailored optical and electronic properties is not extensively documented, the principles of materials synthesis suggest its potential in this area. The optical and electronic properties of copper-based materials are highly dependent on factors such as particle size, shape, and crystal structure.
For instance, the optical properties of copper nanocrystals can be tuned by controlling their shape, with different shapes like nanodisks and spheres exhibiting different UV-Visible absorption spectra. nih.govacs.org The synthesis of such nanocrystals often involves the chemical reduction of copper ions in a controlled environment. nih.gov Hydrous copper (II) fluoride could serve as a source of copper ions for such syntheses.
The electronic properties of materials synthesized from copper compounds are also of significant interest. For example, the electrodeposition method allows for the control of physical, optical, and electrical characteristics of thin films by varying parameters like pH, temperature, and bath composition. biointerfaceresearch.com The creation of nanocomposites by embedding copper (II) fluoride in a mixed conducting matrix can also alter the electronic conductivity of the resulting material. dtic.mil
Further research is needed to explore the specific use of hydrous copper (II) fluoride as a precursor for the controlled synthesis of copper-based materials with precisely tailored optical and electronic characteristics.
Copper (II) fluoride is utilized in the ceramics industry to modify the properties of ceramic materials, including their color, strength, and thermal stability. nanorh.com Metal fluorides, in general, are known to be effective sintering aids in the production of advanced ceramics. ceramic-science.com They can reduce the required sintering temperature, which helps in limiting grain growth and achieving a dense microstructure with minimal defects. ceramic-science.comgoogle.com This is particularly important for producing high-performance ceramics with enhanced mechanical strength and specific optical properties like transparency. ceramic-science.com
The use of nanoscopic metal fluorides as sintering additives has been shown to be particularly effective. ceramic-science.com While much of the detailed research has focused on other metal fluorides like magnesium fluoride and aluminum fluoride, the underlying principles apply to copper (II) fluoride as well. The addition of fluoride can influence the crystal morphology and reduce the demineralization of enamels, with combinations of copper and fluoride ions showing synergistic effects. nih.govresearchgate.net For example, copper tetraamine (B13775644) fluoride has been shown to remineralize artificial enamel caries. nih.gov
The development of nanocomposites and hybrid materials incorporating copper (II) fluoride is a significant area of research, primarily driven by the need to enhance its performance in battery applications. The poor electronic conductivity of copper (II) fluoride is a major drawback, and embedding it within a conductive matrix is a common strategy to overcome this limitation. dtic.mil
One approach is the creation of nanocomposites where nanocrystallites of copper (II) fluoride (in the range of 2-30 nm) are embedded in a mixed ionic and electronic conducting matrix, such as a metal oxide. dtic.mil This method provides fast conductive pathways for both electrons and lithium ions, enabling near-theoretical specific capacity. dtic.mil
Another strategy involves the use of carbon-based materials. Graphene-incorporated copper (II) fluoride nanocomposites have been developed where copper fluoride nanoparticles are grown on graphene sheets. nih.gov This hybrid material exhibits significantly improved electronic conductivity and lithium-ion diffusion. nih.gov
The synthesis of these nanocomposites often results in materials with unique structural and electrochemical properties that are superior to those of the individual components.
The formation of copper (II) fluoride thin films is relevant for various functional devices, including microelectrochemical systems and sensors. One method for creating these films is through the electrodeposition of CuF₂ from hydrofluoric acid (HF) solutions onto a substrate. dtic.mil The properties of the resulting thin film, such as its morphology and thickness, can be controlled by the electrodeposition parameters. biointerfaceresearch.comtamjeedpub.com
Characterization of these thin films is crucial for understanding their properties and potential applications. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to study the surface morphology and roughness of the films. mdpi.com X-ray Diffraction (XRD) is employed to determine the crystal structure and phase purity of the deposited material. mdpi.comresearchgate.net
The optical properties of the thin films can be investigated using UV-Vis spectroscopy to measure their transmittance, reflectance, and absorption spectra. mdpi.com The electrical properties, such as conductivity and carrier concentration, can be determined through techniques like Hall effect measurements. tamjeedpub.com While much of the detailed characterization work has been performed on other copper-based thin films like copper oxides and sulfides, the same principles and techniques are applicable to the study of copper (II) fluoride thin films. researchgate.netrsc.org
Copper (II) fluoride, particularly in its hydrous form, has applications as a fluxing agent in metallurgy, especially in brazing and soldering operations. researchgate.netwikipedia.org A flux is a chemical cleaning agent that facilitates soldering, brazing, and welding by removing and preventing the formation of oxides on the metal surfaces. youtube.com For brazing copper and its alloys, water-based fluxes are commonly used, and these can be of an "organic fluoride type." wikipedia.orgnsw.gov.au
The role of the fluoride in the flux is to dissolve and remove residual oxides from the metal surface, protect the metal from re-oxidation during heating, and promote the wetting of the surfaces by the filler metal. biointerfaceresearch.com While fluorspar (calcium fluoride) is a widely used flux in steelmaking, other metal fluorides can also be employed. 911metallurgist.com In copper smelting, for instance, fluxes are essential for creating a slag that separates impurities from the molten copper. 911metallurgist.comresearchcommons.org The water content in hydrous copper (II) fluoride can also play a role, as moisture in the brazing atmosphere can react with fluoride salts to form hydrogen fluoride (HF) gas, which is highly effective at removing oxides. biointerfaceresearch.com
Table of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Copper (II) fluoride, hydrous | CuF₂·2H₂O |
| Copper (II) fluoride | CuF₂ |
| Lithium | Li |
| Sodium Alginate | (C₆H₇NaO₆)n |
| Magnesium Fluoride | MgF₂ |
| Aluminum Fluoride | AlF₃ |
| Copper Tetraamine Fluoride | [Cu(NH₃)₄]F₂ |
| Graphene | C |
| Hydrofluoric Acid | HF |
| Copper (II) Oxide | CuO |
| Copper (II) Sulfide | CuS |
| Calcium Fluoride (Fluorspar) | CaF₂ |
| Hydrogen Fluoride | HF |
Coordination Chemistry of Copper Ii Fluoride Hydrates
Formation and Characterization of Copper (II) Fluoride (B91410) Hydrate (B1144303) Coordination Complexes
The formation of coordination complexes involving copper (II) fluoride hydrates can be achieved through various synthetic routes, often utilizing the hydrated salt as a starting material. The characterization of these complexes relies on a suite of analytical techniques to elucidate their composition and structure.
One notable example is the synthesis of hexaamminecopper(II) fluoride monohydrate, [Cu(NH₃)₆][F(H₂O)F], which is formed from the reaction of copper (II) fluoride dihydrate (CuF₂·2H₂O) in liquid ammonia. tum.de This reaction highlights the lability of the coordinated water molecules, which can be displaced by other ligands, in this case, ammonia. The resulting traffic-blue crystals have been characterized by single-crystal X-ray diffraction, revealing a chiral space group, P3₂21. tum.de
The characterization of such complexes is crucial for understanding their molecular architecture. Key techniques include:
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles. For instance, in [Cu(NH₃)₆][F(H₂O)F], this technique revealed a slightly distorted tetragonal bipyramidal coordination around the copper atom. tum.de
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the complex. Shifts in the vibrational frequencies of ligands upon coordination to the copper (II) center provide evidence of complex formation. For example, in complexes with N-acetylthiourea, shifts in the C=S and C=O absorption bands confirm coordination. casjournal.org
UV-Visible Spectroscopy: The electronic transitions within the d-orbitals of the copper (II) ion give rise to absorption bands in the visible region of the electromagnetic spectrum. The position and intensity of these bands are sensitive to the coordination environment and geometry of the complex. chalcogen.ro
Elemental Analysis: This technique determines the elemental composition of the synthesized compound, confirming its stoichiometry.
The synthesis of coordination compounds from copper (II) fluoride hydrates can also involve reactions with various organic ligands. For example, the reaction of copper halides with 2-amino-5-trifluoromethylpyridine has been shown to produce coordination complexes with varying geometries depending on the stoichiometry and the halide used. clarku.edu While not starting directly from the hydrate, these studies provide a blueprint for potential reactions with CuF₂·2H₂O.
Table 1: Crystallographic Data for a Coordination Complex Derived from Copper (II) Fluoride Dihydrate
| Parameter | Value for [Cu(NH₃)₆][F(H₂O)F] tum.de |
| Crystal System | Trigonal |
| Space Group | P3₂21 |
| a (Å) | 6.738(1) |
| c (Å) | 18.210(6) |
| V (ų) | 715.9(3) |
| Z | 3 |
| Temperature (K) | 150 |
Ligand Design and Synthesis for Specific Coordination Environments
The design and synthesis of ligands are pivotal in controlling the coordination environment around the copper (II) ion in fluoride hydrate complexes. By judiciously selecting donor atoms, ligand denticity, and steric bulk, chemists can tailor the resulting structures and their properties. Ligands containing N- and O-donor atoms are commonly employed. casjournal.orgnih.gov
The synthesis of new Schiff-base copper (II) complexes demonstrates how ligand design can influence the final structure. nih.gov For instance, tridentate NNO functionalized ligands have been used to create mononuclear pentacoordinated copper (II) complexes. nih.gov The reaction of a carboxylate-based dinucleating ligand with copper (II) ions in the presence of various ancillary ligands has led to the formation of di-, tri-, and tetranuclear complexes, showcasing the role of both the primary and ancillary ligands in dictating the nuclearity and coordination geometry. acs.org
Key aspects of ligand design include:
Donor Atoms: The nature of the donor atoms (e.g., nitrogen, oxygen) significantly influences the strength and nature of the coordinate bond. Polydentate ligands with N,O- or N,N-donor sets are often used to form stable chelate rings with the copper (II) ion. nih.gov
Chelate Ring Size: The number of atoms in the chelate ring affects the stability and geometry of the complex. Five- and six-membered chelate rings are generally the most stable.
Steric Hindrance: Bulky substituents on the ligand can be used to control the coordination number and prevent the formation of polymeric structures.
Flexibility: Flexible ligands can adapt to different coordination geometries, while rigid ligands can enforce a specific geometry around the metal center.
The synthesis of these complexes often involves the self-assembly of the metal salt and the ligand in a suitable solvent. acs.org The choice of solvent can also play a crucial role in the outcome of the reaction, as can the reaction conditions such as temperature and pH.
Table 2: Examples of Ligand Types Used in Copper (II) Coordination Chemistry
| Ligand Type | Donor Atoms | Example Ligand | Resulting Complex Type |
| Schiff Base | N, O | (1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol) nih.gov | Mononuclear, pentacoordinated |
| Pyridine-based | N | 4-amino-2-fluoropyridine researchgate.net | Mononuclear, distorted square planar or tetrahedral |
| Carboxylate-based | O | N,N′-bis[2-carboxybenzomethyl]-N,N′-bis[2-pyridylmethyl]-1,3-diaminopropan-2-ol acs.org | Dinuclear, trinuclear, or tetranuclear depending on ancillary ligands |
| Amine | N | Ammonia tum.de | Mononuclear, hexaammine complex |
Influence of Hydration on Coordination Geometry and Ligand Field Effects
In an idealized octahedral environment, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. For a d⁹ ion like Cu(II), the e_g orbitals are unevenly occupied, leading to the Jahn-Teller effect. This typically results in a tetragonal distortion, where the two axial bonds are elongated, and the four equatorial bonds are shortened, or vice versa. libretexts.orgstudy.com
The coordination environment in copper (II) fluoride dihydrate (CuF₂·2H₂O) is a classic example of a highly distorted octahedron. The copper (II) ion is coordinated to four fluoride ions and two water molecules. This distortion is a direct consequence of the Jahn-Teller effect. In contrast, the hexaamminecopper(II) ion in [Cu(NH₃)₆]²⁺ also exhibits a Jahn-Teller distorted octahedral geometry. libretexts.org
The presence of water molecules as ligands influences the ligand field splitting energy (Δ_oct). Water is a moderately strong field ligand. The electronic spectra of hydrated copper (II) complexes are characterized by a broad d-d transition band in the visible region. The position of this band is directly related to the magnitude of Δ_oct. Changes in the coordination environment, such as the replacement of water molecules with other ligands, will lead to shifts in the absorption maximum, reflecting a change in the ligand field strength. Octahedral Cu²⁺ complexes have a vacancy in the e_g orbitals, allowing for electron excitation to this level, which results in the absorption of visible light and imparts color to the complexes. libretexts.orglibretexts.org
Role of Hydrogen Bonding in Stabilizing Coordination Structures
Hydrogen bonding plays a crucial role in the stabilization of the crystal structures of copper (II) fluoride hydrates and their coordination complexes. These interactions, which occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen in a water molecule) and another nearby electronegative atom (like fluorine), help to organize the molecules in the solid state into well-defined three-dimensional networks. wikipedia.org
The importance of hydrogen bonding in determining the precise structure of hydrated crystals can be further understood through neutron diffraction studies. Unlike X-ray diffraction, where the scattering is from the electron cloud, neutrons are scattered by the atomic nuclei. This makes neutron diffraction particularly sensitive to the positions of hydrogen atoms, allowing for a more accurate determination of hydrogen bond lengths and angles. mdpi.comnih.govresearchgate.net For instance, a neutron diffraction study of deuterated copper fluorosilicate tetrahydrate revealed a detailed picture of the hydrogen-bonding system, showing how chains of SiF₆ and Cu(D₂O)₄F₂ octahedra are linked by hydrogen bonds. iaea.org
The presence of C–H···F hydrogen bonds can also influence the crystal packing, even in the presence of stronger hydrogen bond donors and acceptors. researchgate.net These weaker interactions can act as secondary motifs that provide additional stability to the crystal structure.
Structure-Property Relationships in Novel Copper (II) Coordination Compounds
The relationship between the structure of novel copper (II) coordination compounds derived from or related to copper (II) fluoride hydrates and their physical properties, particularly their magnetic and optical properties, is a key area of research.
Magnetic Properties: The magnetic properties of copper (II) complexes are determined by the presence of a single unpaired electron in the d⁹ configuration. In mononuclear complexes, this results in paramagnetism. However, when two or more copper (II) centers are in close proximity within a polynuclear complex or a coordination polymer, magnetic exchange interactions can occur between them. These interactions can be either ferromagnetic (leading to an alignment of spins) or antiferromagnetic (leading to a pairing of spins).
Optical Properties: The optical properties of copper (II) coordination compounds are dominated by d-d electronic transitions and, in some cases, charge transfer bands. The color of these complexes is a direct consequence of the absorption of light in the visible region of the spectrum, which promotes an electron from a lower to a higher energy d-orbital. libretexts.org
The energy of these transitions, and thus the color of the complex, is highly sensitive to the coordination environment of the copper (II) ion. The nature of the ligands, the coordination number, and the geometry all influence the splitting of the d-orbitals. For example, a study on copper (II) fluoride complexes with 3-aminomethyl pyridine showed strong absorption peaks around 650 nm. chalcogen.ro The design of chiral ligands for copper (II) has led to coordination complexes with interesting nonlinear optical (NLO) properties, where the noncentrosymmetric crystal packing is advantageous. nih.gov The synthesis of trinuclear copper (II) complexes with nitronyl nitroxide radicals has also yielded materials with distinct magnetic and potential optical properties. mdpi.com
Table 3: Structure-Property Correlation in Copper (II) Coordination Compounds
| Structural Feature | Property Influenced | Example | Observation |
| Bridging Ligand | Magnetic | Hydroxido-bridged Cu(II) dimers mdpi.com | Antiferromagnetic coupling, strength dependent on Cu-O-Cu angle. |
| Bridging Ligand | Magnetic | Azide-bridged Cu(II) coordination polymer researchgate.net | Dominant antiferromagnetic behavior. |
| Ligand Field Strength | Optical (Color) | [Cu(H₂O)₆]²⁺ vs. [Cu(NH₃)₄(H₂O)₂]²⁺ | Different colors due to changes in d-orbital splitting. |
| Noncentrosymmetric Packing | Optical (NLO) | Chiral Schiff-base Cu(II) complexes nih.gov | Enhanced nonlinear optical properties. |
| Intermolecular Interactions | Magnetic | (4-amino-2-fluoropyridine)₂CuCl₂ researchgate.net | Uniform chain Heisenberg model with J = -28 K due to intermolecular contacts. |
Future Research Directions and Perspectives
Exploration of Metastable Hydrate (B1144303) Phases and Their Properties
The synthesis and characterization of metastable materials represent a frontier in materials science, offering access to novel properties not found in their thermodynamically stable counterparts. energyfrontier.uswiley.comaip.org For copper (II) fluoride (B91410), the exploration of metastable hydrate phases, with varying water content (x in CuF₂·xH₂O), is a promising research direction. It has been observed that compounds with five or more constituent elements more readily form metastable phases. energyfrontier.us
Future research will likely focus on developing synthetic routes to access these metastable states. This could involve techniques like high-pressure crystallization, which has been shown to induce partial hydration in some organic compounds, resulting in structures that are isostructural with their anhydrous forms but with slightly larger crystal volumes. nih.gov The controlled synthesis of such phases would allow for a systematic investigation of their unique physical and chemical properties. A key challenge lies in the fact that the mere prediction of a metastable structure does not guarantee its experimental feasibility. aip.org
Development of Advanced In Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic processes of formation, dehydration, and phase transitions in copper (II) fluoride hydrates requires sophisticated characterization techniques that can probe these changes in real-time. The development and application of advanced in situ characterization methods are therefore crucial. acs.org Techniques such as dynamic in situ 3D X-ray imaging, which has been used to study methane (B114726) hydrate formation and dissociation, could provide unprecedented insights into the microstructural evolution of copper (II) fluoride hydrates. sbras.ru
Furthermore, methods like dynamic light scattering have been successfully employed to continuously monitor structural changes in swelling hydrogels, offering a way to track the local viscoelastic properties and effective cage sizes. rsc.org For probing the role of water molecules and their local environments, 35Cl solid-state NMR has proven to be highly sensitive to the presence of water in variable-hydrate active pharmaceutical ingredients. acs.org Combining these experimental techniques with computational modeling will be essential for a comprehensive understanding of the dynamic behavior of these hydrates.
| In Situ Characterization Technique | Information Gained | Relevance to CuF₂·xH₂O |
| Dynamic 3D X-ray Imaging | Microstructural evolution during formation and dissociation. sbras.ru | Visualizing the growth and decay of hydrate crystals. |
| Dynamic Light Scattering | Changes in local viscoelasticity and structure. rsc.org | Monitoring the swelling and shrinking of the hydrate lattice. |
| Solid-State NMR (e.g., 35Cl) | Local structural environments and hydration levels. acs.org | Determining the coordination environment of copper and the role of water. |
| In Situ Liquid ToF-SIMS | Ion dehydration during transport through nanochannels. nih.gov | Understanding ion transport mechanisms in potential applications. |
| Powder X-ray Diffraction (PXRD) | Crystal structure changes under varying conditions. acs.orggfz-potsdam.de | Identifying phase transitions as a function of temperature and humidity. |
Rational Design of CuF₂·xH₂O-Based Materials for Emerging Technologies
The rational design of materials based on copper (II) fluoride hydrates holds significant promise for a variety of emerging technologies, particularly in the field of energy storage. Nanocrystalline copper fluoride has been identified as a novel electrode material for both primary and secondary electrochemical energy storage systems. rutgers.edu These materials are designed to take up and release ions, enabling high specific capacity at high charge and discharge rates. rutgers.edu
Future research will focus on the development of nanocomposites, where nanocrystalline copper (II) fluoride is embedded within a conductive matrix. rutgers.edudtic.mil This approach aims to overcome the intrinsically poor electronic transport properties of metal fluorides. dtic.mil For instance, the use of mixed conducting matrices has been shown to enable near-theoretical utilization of the high energy density of CuF₂ in lithium batteries. dtic.mil The continued development of such rationally designed materials could lead to batteries with significantly higher energy density than current state-of-the-art technologies. rutgers.educhargedevs.com Another area of interest is the use of fluoride technology in processing industrial byproducts, such as copper-smelting slags, to recover valuable materials. researchcommons.org
Integration of Machine Learning and Artificial Intelligence in Material Discovery
In the context of copper (II) fluoride hydrates, ML and AI can be employed to:
Predict Novel Stable and Metastable Hydrates: By learning from existing crystallographic data, ML models can predict new, potentially synthesizable hydrate structures with unique properties. nih.govresearchgate.net
Accelerate the Search for Materials with Desired Properties: For applications like solid-state batteries, ML can guide the search for fluoride-ion conductors with high ionic conductivity. researchgate.net A study on fluoride-ion conductors found that highly polarizable cations are essential for achieving high conductivity. researchgate.net
Facilitate Inverse Design: Instead of starting with a material and characterizing its properties, AI allows researchers to begin with a desired property and computationally design a material that exhibits it. medium.com
Fundamental Studies on Surface Chemistry and Interfacial Reactions
A deep understanding of the surface chemistry and interfacial reactions of copper (II) fluoride hydrates is critical for their application in areas such as catalysis and energy storage. The Lewis acidity of surface metal cations in metal fluorides, arising from their highly electronegative fluoride anion neighbors, is a key aspect of their catalytic potential. nih.gov Future research will likely involve detailed studies of the surface structure and reactivity of CuF₂·xH₂O.
Key areas of investigation include:
Surface Fluorination and Hydroxylation: Understanding how the surface reacts with its environment, for example, the interaction with water vapor and the formation of surface hydroxyl groups. nih.gov
Adsorption and Desorption Processes: Studying the interaction of various molecules with the hydrate surface to understand its potential as a catalyst or sensor.
Interfacial Reactions in Composites: In nanocomposite materials for batteries, understanding the reactions at the interface between the copper (II) fluoride hydrate and the conductive matrix is crucial for optimizing performance and stability. dtic.mil
Advanced surface-sensitive techniques, such as X-ray photoelectron spectroscopy (XPS) and theoretical modeling using methods like density functional theory (DFT), will be indispensable for these fundamental studies.
Q & A
Basic: What experimental methods are suitable for determining the water content in hydrous copper (II) fluoride?
Answer:
The water content in hydrous copper (II) fluoride can be determined via thermogravimetric analysis (TGA). Heat the sample under controlled conditions (e.g., 100–300°C) to remove bound water, and calculate mass loss. For accuracy, combine TGA with differential scanning calorimetry (DSC) to correlate mass loss with endothermic peaks. Ensure consistent stirring during heating to avoid water entrapment, which can lead to underestimation . Cross-validate results using Karl Fischer titration for residual moisture quantification.
Basic: How can the adsorption capacity of hydrous copper (II) fluoride for anions (e.g., arsenate, fluoride) be quantified in aqueous systems?
Answer:
Use batch adsorption experiments with controlled pH, temperature, and initial anion concentration. Fit data to the Langmuir isotherm model to calculate maximum adsorption capacity (Qmax). For example, at pH 5–7, hydrous metal oxides like copper (II) fluoride exhibit monolayer adsorption due to surface hydroxyl groups interacting with anions. Characterize pre- and post-adsorption samples via FT-IR to identify binding sites (e.g., shifts in –OH or metal–F stretching bands) .
Advanced: How do competitive ions (e.g., Cl⁻, SO₄²⁻) affect the fluoride adsorption efficiency of hydrous copper (II) fluoride?
Answer:
Competitive ions reduce adsorption efficiency through site blocking or electrostatic repulsion. For instance, carbonate (CO₃²⁻) shows the strongest interference due to high affinity for copper sites. Design experiments with varying ion concentrations (e.g., 0–100 mg/L) and use the extended Langmuir model to quantify competitive effects. Regenerate the adsorbent using HCl (0.1–1 M) to desorb fluoride and restore capacity, but monitor structural stability via XRD to detect phase changes .
Advanced: What contradictions exist in correlating specific surface area (BET) with adsorption capacity for hydrous copper-based materials?
Answer:
While BET surface area is often assumed to predict adsorption capacity, studies show hydrous copper oxides with smaller pores (<5 nm) may exhibit higher capacity despite lower surface area due to enhanced ion accessibility. For example, hydrous cerium oxide (BET: 120 m²/g) showed lower fluoride adsorption than hydrous copper oxide (BET: 80 m²/g) due to pore-size distribution differences. Prioritize pore-volume analysis alongside BET for accurate correlations .
Advanced: How can structural distortions in hydrous copper (II) fluoride during dehydration be minimized during synthesis?
Answer:
Avoid rapid dehydration by using controlled-temperature protocols (e.g., stepwise heating at 50°C increments under inert gas). Synthesize via hydrothermal methods at 120–150°C to stabilize the hydrated structure. Characterize intermediate phases using in-situ XRD to track crystallographic changes. High-pressure synthesis (e.g., 2–5 GPa) may also preserve hydration layers by mimicking geological formation conditions .
Basic: What spectroscopic techniques are critical for characterizing the coordination environment of copper in hydrous copper (II) fluoride?
Answer:
Use X-ray absorption spectroscopy (XAS) to determine Cu²⁺ coordination geometry (e.g., octahedral vs. square planar). Complement with Raman spectroscopy to identify Cu–F vibrational modes (200–400 cm⁻¹) and FT-IR for hydroxyl group interactions (3000–3600 cm⁻¹). For hydrated samples, pair with TGA to correlate spectral changes with water loss events .
Advanced: Why does hydrous copper (II) fluoride exhibit divergent transmetallation behavior compared to anhydrous forms in organic reactions?
Answer:
Hydrous forms provide labile water molecules that stabilize transition states during transmetallation. For example, in Suzuki-Miyaura coupling, hydrated CuF₂ facilitates boronic acid transfer via H-bonding with water, whereas anhydrous CuF₂ requires harsh conditions. Confirm mechanistic pathways using <sup>19</sup>F NMR to track fluoride displacement kinetics .
Advanced: How can discrepancies in Langmuir model fitting for hydrous copper (II) fluoride adsorption data be resolved?
Answer:
Discrepancies arise from assumptions of homogeneous surfaces and monolayer coverage. Use the Freundlich model if adsorption is multilayer or heterogeneous. For pH-dependent systems, apply the surface complexation model (SCM) to account for protonation/deprotonation of active sites. Validate with zeta potential measurements to link adsorption efficiency with surface charge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
